Fludarabine Plus Cyclophosphamide (FC) vs. Cladribine Plus Cyclophosphamide (CC) in Frontline CLL: Non-Inferior Efficacy with Comparable Safety
A phase III randomized trial directly compared the combination of fludarabine plus cyclophosphamide (FC) to cladribine plus cyclophosphamide (CC) in 423 previously untreated CLL patients [1]. The primary endpoint, complete response (CR) rate, was 46% for FC versus 47% for CC (P = .25). Overall response rate (ORR) was 82% for FC versus 88% for CC (P = .11). Median progression-free survival (PFS) was 2.27 years for FC versus 2.34 years for CC (P = .51). These differences were not statistically significant, establishing FC and CC as equally effective first-line regimens. Notably, both combinations showed poor efficacy in patients with 17p13 (TP53 gene) deletion [1].
| Evidence Dimension | Efficacy in Previously Untreated Progressive CLL |
|---|---|
| Target Compound Data | FC regimen: CR 46%, ORR 82%, median PFS 2.27 years |
| Comparator Or Baseline | CC regimen: CR 47%, ORR 88%, median PFS 2.34 years |
| Quantified Difference | CR: -1% (P=0.25); ORR: -6% (P=0.11); median PFS: -0.07 years (P=0.51) |
| Conditions | Phase III randomized trial (PALG-CLL3), n=423, FC = fludarabine 25 mg/m² + cyclophosphamide 250 mg/m² IV days 1-3 every 28d x 6 cycles |
Why This Matters
This large-scale, direct comparison provides strong evidence that FC is a clinically equivalent alternative to CC, which is important for procurement when cladribine is unavailable or its higher hematologic toxicity is a concern.
- [1] Robak T, et al. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study). J Clin Oncol. 2010;28(11):1863-9. doi:10.1200/JCO.2009.25.9630 View Source
